N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
This compound features a naphthalene core linked to a morpholine and thian ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thian rings can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets within cells. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide: Similar structure but with a benzene core instead of naphthalene.
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-1-carboxamide: Contains a pyridine ring instead of naphthalene.
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide is unique due to its naphthalene core, which provides distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(19-7-3-5-17-4-1-2-6-18(17)19)22-16-21(8-14-26-15-9-21)23-10-12-25-13-11-23/h1-7H,8-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPPAYKNWQUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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